molecular formula C14H13NOS B6150065 2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1541461-98-6

2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6150065
CAS No.: 1541461-98-6
M. Wt: 243.3
InChI Key:
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Description

2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and a nitrogen atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide.

  • Coupling with Tetrahydronaphthalen-1-one: : The thiazole derivative is then coupled with tetrahydronaphthalen-1-one using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted thiazoles or tetrahydronaphthalen-1-ones.

Scientific Research Applications

2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of antifungal, antibacterial, and anticancer agents.

  • Material Science: : The compound can be utilized in the design of new materials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

2-[(1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features and potential applications. Similar compounds include:

  • Thiazole derivatives: : These compounds share the thiazole ring but may differ in their substituents and functional groups.

  • Tetrahydronaphthalen-1-ones: : These compounds have a similar core structure but lack the thiazole moiety.

In comparison, this compound offers distinct advantages in terms of its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Properties

CAS No.

1541461-98-6

Molecular Formula

C14H13NOS

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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